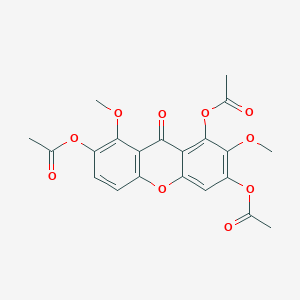
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate is a xanthone derivative. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes multiple methoxy and acetoxy groups attached to the xanthene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,8-dimethoxyxanthone.
Acetylation: The key step involves the acetylation of the hydroxyl groups present on the xanthone core. This is usually achieved using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-cancer and anti-inflammatory agents.
Industry: The compound’s stability and reactivity make it useful in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid: Another xanthone derivative with different substituents.
8-Hydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ether: A structurally related compound with distinct functional groups.
Uniqueness
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate is unique due to its specific combination of methoxy and acetoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
402951-92-2 |
|---|---|
Molecular Formula |
C21H18O10 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(6,8-diacetyloxy-1,7-dimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C21H18O10/c1-9(22)28-13-7-6-12-16(19(13)26-4)18(25)17-14(31-12)8-15(29-10(2)23)20(27-5)21(17)30-11(3)24/h6-8H,1-5H3 |
InChI Key |
XSJUNSRBRXKWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC(=O)C)OC)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















